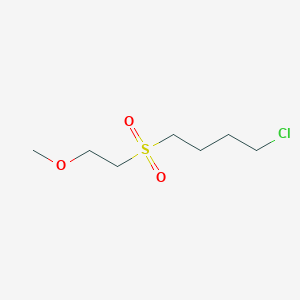
1-Chloro-4-((2-methoxyethyl)sulfonyl)butane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-((2-methoxyethyl)sulfonyl)butane is an organic compound with the molecular formula C7H15ClO3S and a molecular weight of 214.71 g/mol . This compound is characterized by the presence of a chloro group, a methoxyethyl group, and a sulfonyl group attached to a butane backbone. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
The synthesis of 1-Chloro-4-((2-methoxyethyl)sulfonyl)butane involves several steps. One common method includes the reaction of 1-chlorobutane with methoxyethyl sulfonyl chloride under specific conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Chloro-4-((2-methoxyethyl)sulfonyl)butane undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of corresponding alcohols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the sulfonyl group can yield thiols or sulfides.
Common reagents used in these reactions include sodium hydroxide for substitution, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-4-((2-methoxyethyl)sulfonyl)butane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Chloro-4-((2-methoxyethyl)sulfonyl)butane involves its interaction with molecular targets such as enzymes and proteins. The chloro group can act as an electrophile, reacting with nucleophilic sites on proteins, leading to modifications that affect their function . The sulfonyl group can also participate in various chemical reactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
1-Chloro-4-((2-methoxyethyl)sulfonyl)butane can be compared with similar compounds such as:
1-Chloro-4-sulfonylbutane: Lacks the methoxyethyl group, which may affect its reactivity and applications.
1-Chloro-4-((2-ethoxyethyl)sulfonyl)butane: Contains an ethoxyethyl group instead of a methoxyethyl group, potentially altering its chemical properties and uses.
The presence of the methoxyethyl group in this compound makes it unique, providing specific reactivity and applications that distinguish it from other similar compounds.
Properties
Molecular Formula |
C7H15ClO3S |
|---|---|
Molecular Weight |
214.71 g/mol |
IUPAC Name |
1-chloro-4-(2-methoxyethylsulfonyl)butane |
InChI |
InChI=1S/C7H15ClO3S/c1-11-5-7-12(9,10)6-3-2-4-8/h2-7H2,1H3 |
InChI Key |
KDMDZAWOSIYGHD-UHFFFAOYSA-N |
Canonical SMILES |
COCCS(=O)(=O)CCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


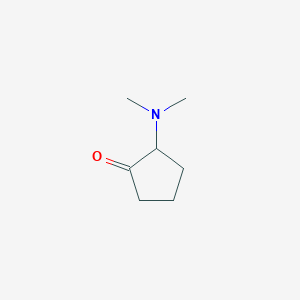
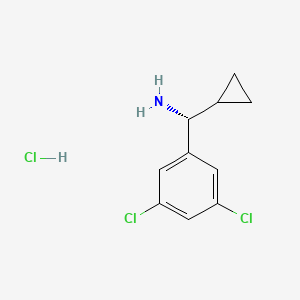
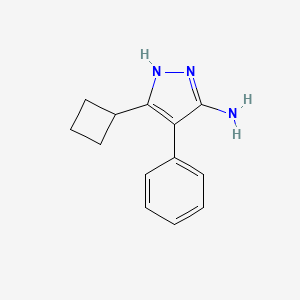
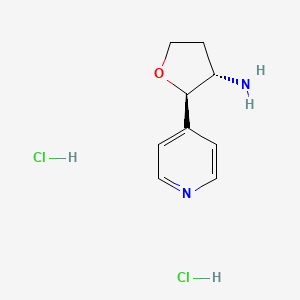
![2-Methyl-2-[4-(propan-2-yl)phenyl]oxirane](/img/structure/B13649129.png)
![2-Chloro-3-ethyl-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13649133.png)
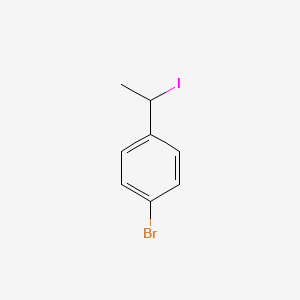
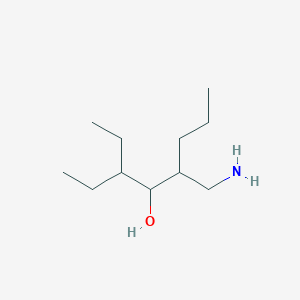
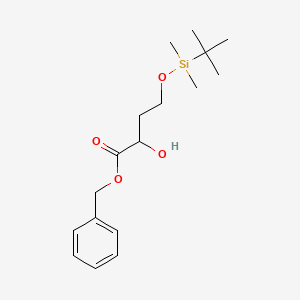
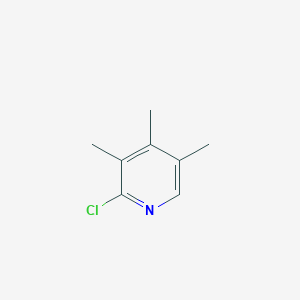

![1-((1h-Benzo[d]imidazol-2-yl)thio)butan-2-one](/img/structure/B13649152.png)
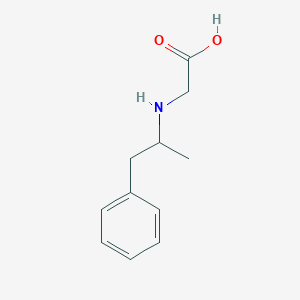
![1-(2-Bromobenzo[d]thiazol-5-yl)ethanone](/img/structure/B13649173.png)
